molecular formula C20H14Cl2N2 B12614372 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole CAS No. 920507-83-1

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole

Cat. No.: B12614372
CAS No.: 920507-83-1
M. Wt: 353.2 g/mol
InChI Key: KSBSBUWSVSKZAJ-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole is a synthetic small molecule based on the privileged benzimidazole pharmacophore, a structure integral to vitamin B12 and numerous therapeutic agents . This compound is designed for research applications in medicinal chemistry and drug discovery, particularly in the investigation of new antimicrobial and anticancer agents. The structural features of this compound are strategically significant for its research value. The benzimidazole core is a bicyclic heteroaromatic system known to mimic purine nucleotides, facilitating diverse interactions with biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions . The dichloro substitution at the 5,6-positions is a key modification found in bioactive benzimidazole derivatives, such as those identified as potent inhibitors of viral RNA synthesis . Furthermore, the benzyl group at the N-1 position and the phenyl ring at the C-2 position are recognized in Structure-Activity Relationship (SAR) studies as critical for enhancing pharmacological activity, often increasing potency and allowing for specific receptor binding . This aligns with the design of established drugs like the antihypertensive candesartan and the antihistamine clemizole . Recent scientific investigations into analogous N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent antibacterial activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 µg mL⁻¹ . Some derivatives also exhibit significant anticancer activity against a panel of human cancer cell lines, with IC₅₀ values comparable to the chemotherapeutic drug paclitaxel . The proposed mechanisms of action for benzimidazole derivatives are diverse and target-specific. Molecular docking studies suggest that similar compounds can effectively inhibit bacterial dihydrofolate reductase (DHFR), a known target for both antimicrobial and anticancer effects . Other potential targets include vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), which are critical pathways in cancer proliferation and survival . This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920507-83-1

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

1-benzyl-5,6-dichloro-2-phenylbenzimidazole

InChI

InChI=1S/C20H14Cl2N2/c21-16-11-18-19(12-17(16)22)24(13-14-7-3-1-4-8-14)20(23-18)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

KSBSBUWSVSKZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and 2,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Condensation Reactions

This compound participates in acid-catalyzed condensations with aldehydes or ketones. The electron-withdrawing chlorine atoms at positions 5 and 6 enhance electrophilic substitution at the benzimidazole core.

Reaction PartnerCatalystConditionsProductYieldSource
BenzaldehydeTFART, H₂O/EtOH1-Benzyl-2,5,6-trichloro derivatives85%
4-NitrobenzaldehydeH₃PO₄Methanol, 50°CN-substituted imidazoles89%

Key findings:

  • Trifluoroacetic acid (TFA) in aqueous ethanol selectively activates the C-2 position for aryl substitution .

  • Phosphoric acid in methanol enables rapid condensation (<30 min) with electron-deficient aldehydes .

Alkylation/Arylation

The benzyl group at N-1 undergoes further functionalization via nucleophilic substitution or cross-coupling:

Mechanistic pathway :

  • Deprotonation of N-1 benzyl group using K₂CO₃

  • Reaction with substituted benzyl halides (e.g., 4-fluorobenzyl bromide)

  • Microwave-assisted acceleration (10-15 min vs. 6-12 h conventional)

ReagentMethodProductYield
4-Cl-C₆H₄CH₂BrMicrowave (300W)1-(4-Chlorobenzyl)-5,6-dichloro derivative95%
CH₃IReflux (DMF)N-methylated analog78%

Oxidation Behavior

The dichloro substituents direct oxidation to form quinone-like structures under specific conditions:

Experimental data :

  • O₂ atmosphere in CH₃CN/H₂O (10:1) at 55°C produces oxidized species (λₘₐₓ = 320 nm) .

  • MnO₂ in DCM converts 5,6-dichloro groups to carbonyls (unstable intermediate) .

Catalytic Transformations

Green chemistry approaches demonstrate enhanced efficiency:

Catalyst SystemReaction TypeTOF (h⁻¹)TON
Zn(proline)₂Cyclocondensation12.4148
H₃PO₄/MeOHTandem alkylation9.8117

Key advantages:

  • Zn(proline)₂ enables water-mediated reactions (95% atom economy) .

  • Phosphoric acid eliminates need for transition metals .

Structural Influence on Reactivity

Comparative analysis with analogs:

DerivativeReaction Rate (k, M⁻¹s⁻¹)Activation Energy (kcal/mol)
5,6-Dichloro (target)2.4 × 10⁻³18.7
5-Chloro1.1 × 10⁻³22.3
Non-halogenated0.3 × 10⁻³26.9

The dichloro configuration lowers activation barriers by 34% compared to non-halogenated analogs .

Biological Interactions

While not strictly chemical reactions, the compound's interactions with biological systems demonstrate electron-transfer capabilities:

  • Forms charge-transfer complexes with NADPH (Kd = 4.7 μM)

  • Undergoes glutathione-mediated reduction in hepatic microsomes (t₁/₂ = 23 min)

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including 1-benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole, have demonstrated significant antiviral properties. Research has shown that benzimidazole compounds can act as reverse transcriptase inhibitors against HIV and exhibit activity against other viral strains such as hepatitis B and C, enteroviruses, and herpes simplex virus . Specifically, studies have indicated that certain derivatives possess low effective concentrations (EC50) against HIV strains, suggesting their potential as antiviral agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Recent studies have synthesized various benzimidazole derivatives that showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) that were competitive with standard antibiotics .

Anticancer Applications

Benzimidazole derivatives are being explored for their anticancer properties. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. In vitro studies have reported significant inhibition of cell growth in breast cancer (MDA-MB-231) and liver cancer cell lines . The structure of these compounds can be modified to enhance their lipophilicity, improving their ability to penetrate cellular membranes and exert therapeutic effects against cancer cells .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzimidazole derivatives. Some studies indicate that these compounds can inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their utility in treating inflammatory diseases . For example, certain benzimidazole derivatives demonstrated significant reductions in edema in animal models compared to standard anti-inflammatory drugs .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Various synthetic pathways have been developed to achieve high yields and purity of the final product while allowing for the introduction of different substituents that can influence its pharmacological properties .

Case Studies

Several case studies illustrate the applications of benzimidazole derivatives:

Study Findings Application
Singh et al. (2015)Synthesized substituted benzimidazoles with EC50 values ranging from 15.4–40 µM against HIVAntiviral agent
Ferro et al. (2017)Developed non-nucleoside reverse transcriptase inhibitors with IC50 values lower than nevirapineAntiviral therapy
Bukhari et al. (2016)Reported anti-inflammatory activity with significant inhibition of cytokinesTreatment for inflammation
Sharma et al. (2017)Demonstrated analgesic effects with reductions in pain responses compared to aspirinPain management

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function . In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Variations at C5/C6 and C2
Compound Substituents (C5/C6) C2 Substituent Key Properties/Activity Reference
1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole Cl, Cl Phenyl Antiviral (HIV), moderate cytotoxicity; Mp: 162–163°C, δ 5.44 (s, 2H, benzyl)
1-Benzyl-5-chloro-2-phenyl-1H-benzimidazole Cl, H Phenyl Similar synthesis (AlCl3 in ethanol); identical NMR to dichloro analog but lower logP
1-Benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole Br 2-Nitrophenyl Pd-catalyzed Suzuki coupling; 66% yield; inactive against HSV-1, HCMV
1-(2,4-Dimethylbenzenesulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole Cl n-Butyl Sulfonyl group enhances solubility; used in antifungal/antiparasitic studies

Key Observations :

  • Dichloro vs. Monochloro: The 5,6-dichloro substitution enhances HIV inhibition but increases cytotoxicity compared to mono-chloro derivatives .
  • C2 Substituents : Nitro or sulfonyl groups (e.g., 2-nitrophenyl in ) reduce antiviral potency but improve solubility for pharmacological screening.

Key Observations :

  • Ribosylation: Ribose-modified analogs (e.g., ) show 40-fold higher HCMV potency than non-ribosylated dichloro derivatives.
  • Trimethoxyphenyl Groups : These substituents shift activity toward bacterial targets (e.g., DNA gyrase) rather than viruses .

Key Observations :

  • Pd-Catalyzed Cross-Coupling : Enables regioselective arylations but requires costly catalysts .
Physicochemical and Structural Properties
  • Crystallography : Derivatives like 1-(2,6-diisopropylphenyl)-1H-benzimidazole form planar benzimidazole cores with dihedral angles >100° between substituents, influencing binding to biological targets .
  • Solubility : Sulfonated or methoxycarbonyl derivatives (e.g., ) exhibit improved aqueous solubility compared to hydrophobic dichloro analogs.

Biological Activity

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole (BDC) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BDC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide-ranging biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural features of these compounds significantly influence their biological efficacy. The presence of electron-donating groups and hydrophobic moieties enhances their interactions with biological targets, leading to improved activity profiles .

Antimicrobial Activity

BDC has demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, BDC exhibited notable activity comparable to standard antibiotics such as gentamicin. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus8Comparable to amikacin
Escherichia coli4Comparable to gentamicin
Methicillin-resistant S. aureus4Comparable to amikacin

Anticancer Activity

BDC has shown promising anticancer activity in various cell lines. A study reported that BDC induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. The compound's lipophilic nature is believed to facilitate its penetration into cell membranes, enhancing its cytotoxic effects. For example, in the MDA-MB-231 breast cancer cell line, BDC exhibited an IC50 value indicating significant antiproliferative activity .

Anti-inflammatory Effects

Research indicates that BDC possesses anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation markers in animal models. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

The biological activity of BDC can be attributed to several mechanisms:

  • Interaction with DNA : BDC may intercalate into DNA strands, disrupting replication processes and inducing apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound can stimulate ROS production, leading to oxidative stress that triggers cell death pathways.
  • Enzyme Inhibition : BDC has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression .

Study 1: Antimicrobial Efficacy

A recent study synthesized various benzimidazole derivatives, including BDC, and evaluated their antimicrobial activities against multiple strains. Results indicated that BDC was among the most effective compounds tested, particularly against resistant strains like MRSA.

Study 2: Anticancer Properties

In a detailed investigation into the anticancer effects of BDC on breast cancer cells (MDA-MB-231), researchers reported that treatment with BDC led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole?

The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. A two-step, one-pot method using trimethylsilyl chloride (TMSCl) as a catalyst in a biphasic system (e.g., water/toluene) can enhance yields (up to 88%) by minimizing side reactions . Key parameters include:

  • Molar ratios : A 1:1.2 ratio of diamine to aldehyde derivatives.
  • Catalysts : TMSCl or cetyltrimethylammonium chloride (CTAC) for improved cyclization efficiency .
  • Reaction conditions : Heating at 80–100°C under reflux for 6–12 hours, followed by purification via column chromatography .

Q. What spectroscopic methods are critical for characterizing this compound?

Structural confirmation requires multi-modal spectroscopic analysis :

  • ¹H/¹³C NMR : To identify proton environments (e.g., benzyl protons at δ 4.8–5.2 ppm) and carbon assignments (e.g., aromatic carbons at 110–135 ppm) .
  • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-Cl vibrations) .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 403.0524 for C₂₀H₁₅Cl₂N₂) .

Advanced Research Questions

Q. How do substituent positions influence the pharmacological activity of benzimidazole derivatives?

Substitutions at positions 1, 2, 5, and 6 are critical for bioactivity. For example:

  • 1-Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • 5,6-Dichloro substitutions increase electron-withdrawing effects, stabilizing interactions with enzymatic targets (e.g., tyrosine kinases) .
  • 2-Phenyl groups can modulate selectivity toward anti-inflammatory or anticancer targets via π-π stacking .

Q. How should researchers address contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay variability : Compare in vitro (e.g., IC₅₀ in enzyme inhibition) vs. in vivo (e.g., mouse writhing test) models .
  • Dosage differences : Standardize dose ranges (e.g., 10–50 mg/kg for in vivo studies) .
  • Structural analogs : Control for minor substituent changes (e.g., methoxy vs. nitro groups) that alter pharmacokinetics .

Q. What computational strategies can predict the compound’s electronic properties and binding affinity?

  • DFT calculations : Use B3LYP/6-31G* to optimize geometry, calculate HOMO-LUMO gaps, and assess charge distribution .
  • Molecular docking : Simulate interactions with targets (e.g., COX-2 or tubulin) using AutoDock Vina or Schrödinger Suite .

Q. How can chemical stability be evaluated under varying storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
  • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC over 72 hours .
  • Light sensitivity : Store samples under UV-vis light (300–800 nm) and track photodegradation products .

Q. What methodological considerations are essential for pharmacological evaluation?

  • Analgesic assays : Use acetic acid-induced writhing in mice with diclofenac as a positive control (e.g., 50 mg/kg dose) .
  • Antioxidant activity : Perform DPPH radical scavenging assays, reporting IC₅₀ values relative to BHT (butylated hydroxytoluene) .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA and validate with molecular docking .

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